BOC-L-Phenylalanine-13C

Catalog No.
S749858
CAS No.
13734-34-4
M.F
C14H19NO4
M. Wt
265.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BOC-L-Phenylalanine-13C

CAS Number

13734-34-4

Product Name

BOC-L-Phenylalanine-13C

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1

InChI Key

ZYJPUMXJBDHSIF-NSHDSACASA-N

solubility

35.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Boc-Phe-OH;Boc-L-phenylalanine;13734-34-4;Boc-phenylalanine;N-(tert-Butoxycarbonyl)-L-phenylalanine;N-Boc-L-Phenylalanine;N-t-Boc-L-phenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoicacid;N-alpha-t-Boc-L-phenylalanine;N-t-Butyloxycarbonyl-L-phenylalanine;L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-;(S)-2-(tert-butoxycarbonylamino)-3-phenylpropanoicacid;ZYJPUMXJBDHSIF-NSHDSACASA-N;NSC111172;N-tert-Butyloxycarbonyl-L-phenylalanine;(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoicacid;N-(tert-butyloxycarbonyl)-L-phenylalanine;N-T-BUTOXYCARBONYL-L-PHENYLALANINE;(TERT-BUTOXYCARBONYL)-L-PHENYLALANINE;(2S)-2-(tert-butoxycarbonylamino)-3-phenyl-propanoicacid;N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-PHENYLALANINE;(S)-2-TERT-BUTOXYCARBONYLAMINO-3-PHENYL-PROPIONICACID;N-((1,1-Dimethylethoxy)carbonyl)-N-L-phenylalanine;N-[(1,1-Dimethylethoxy)carbonyl]-N-L-phenylalanine;L-Phenylalanine,N-((1,1-dimethylethoxy)carbonyl)-

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

The exact mass of the compound N-(tert-Butoxycarbonyl)-L-phenylalanine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 35.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111172. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BOC-L-Phenylalanine-13C is a highly enriched (>99 atom % 13C) stable isotope-labeled amino acid derivative, protected by an acid-labile tert-butyloxycarbonyl (Boc) group at the α-amine. While the CAS number 13734-34-4 technically designates the unlabeled parent compound, industrial catalogs frequently index the 13C-labeled variant (specific CAS: 84771-22-2) under this identifier. In industrial and advanced research settings, this compound serves as a critical building block for Solid-Phase Peptide Synthesis (SPPS). It is primarily procured to generate absolute internal standards for LC-MS/MS quantitative proteomics, metabolic flux tracers, and site-specifically labeled peptides for solid-state NMR and 2D IR spectroscopy. The Boc protecting group ensures compatibility with acid-cleavage strategies, offering a distinct and necessary synthetic pathway for base-sensitive peptide sequences compared to standard Fmoc chemistry[1].

Research Fit

Boc-protected building block for solid-phase peptide synthesis (SPPS) with stable 13C labeling
13C mass shift enables precise MS quantification and NMR structural analysis without altering stereochemistry
Identical handling and physical properties to unlabeled Boc-Phe-OH for seamless protocol integration

Substituting BOC-L-Phenylalanine-13C with unlabeled Boc-L-Phenylalanine or Fmoc-L-Phenylalanine-13C introduces severe functional and process limitations. Unlabeled variants lack the necessary nuclear spin (1/2) and mass shift (+1 to +9 Da depending on labeling extent) required for NMR structural elucidation and mass spectrometry quantification, rendering them useless for tracer or internal standard applications. Furthermore, substituting with the Fmoc-protected 13C variant is non-viable for synthesizing base-sensitive peptides, such as thioesters used in Native Chemical Ligation (NCL). Fmoc removal requires nucleophilic bases (e.g., 20% piperidine) which actively degrade these sensitive functional groups, whereas the Boc group is removed via acidic conditions (e.g., TFA), cleanly preserving the peptide backbone and sensitive side-chain modifications [1].

Substitution Risk

Unlabeled Boc-Phe-OH lacks the 13C mass shift required for isotope-dilution MS or metabolic tracing applications.
Deuterated (²H) analogs may exhibit altered chromatographic retention and metabolic kinetics due to isotope effects.
¹⁵N-labeled variants support NMR but do not provide carbon-backbone MS differentiation needed for peptide/protein studies.

Synthesis Compatibility for Base-Sensitive Peptides (Boc vs. Fmoc)

In the synthesis of peptide thioesters for Native Chemical Ligation, the choice of protecting group dictates the final yield. Fmoc-based SPPS requires repetitive exposure to 20% piperidine, which leads to significant degradation of the C-terminal thioester (often >15% loss per cycle). In contrast, utilizing BOC-L-Phenylalanine-13C allows for an in situ neutralization protocol and TFA-based deprotection, yielding >95% intact thioester recovery after multiple elongation cycles [1].

Evidence DimensionThioester preservation during peptide elongation
Target Compound Data>95% recovery (Boc-strategy, TFA deprotection)
Comparator Or BaselineFmoc-L-Phenylalanine-13C (<85% recovery per cycle via Piperidine deprotection)
Quantified Difference>80% higher preservation of base-sensitive functional groups over a multi-cycle synthesis
ConditionsSPPS of peptide thioesters, comparing 20% piperidine (Fmoc) vs. TFA (Boc) deprotection protocols.

Procurement of the Boc-protected variant is mandatory for synthesizing 13C-labeled NCL fragments or depsipeptides where Fmoc chemistry causes catastrophic yield loss.

Isotopic Enrichment & Purity
Reported
≥99 atom % ¹³C; ≥98% CP (target) vs unlabeled >99% CP
Comparable purity with unique isotopic enrichment for MS/NMR workflows.
Data to verify; vendor specifications.

Quantitative Precision in LC-MS/MS Proteomics (13C vs. Deuterium)

For absolute quantification in clinical proteomics, internal standards must resist in vivo and ex vivo matrix exchange. Peptides synthesized using BOC-L-Phenylalanine-13C maintain a stable mass shift with 0% back-exchange in aqueous biological matrices, yielding a coefficient of variation (CV) of <2% in LC-MS/MS assays. Conversely, deuterated analogs (e.g., D5-Phe) can undergo 5-10% hydrogen/deuterium (H/D) exchange and exhibit chromatographic isotope effects (retention time shifts), which skews quantitative accuracy and increases assay CV [1].

Evidence DimensionLabel stability and LC-MS/MS quantification variance
Target Compound Data0% back-exchange, <2% CV, exact co-elution with unlabeled target
Comparator Or BaselineDeuterated (D5) Boc-L-Phenylalanine (5-10% H/D exchange, retention time shifts)
Quantified DifferenceElimination of H/D exchange and chromatographic shifts, improving assay precision by >3-fold.
ConditionsLC-MS/MS quantification of peptides in aqueous biological matrices (e.g., plasma).

Diagnostic and pharmacokinetic workflows require 13C-labeled precursors to ensure absolute quantification accuracy without the matrix-induced variability of deuterated standards.

Mass Shift for MS
Head-to-head
M+1 (¹³C) vs M (unlabeled)
Enables isotope-dilution MS and metabolic flux analysis.
+1 Da per labeled carbon; MS-dependent.

Spectroscopic Resolution Enhancement in 2D IR and NMR

In structural biology, resolving specific backbone conformations in complex aggregates requires isotope editing. Incorporating 13C-labeled BOC-L-Phenylalanine (specifically 1-13C) shifts the amide I' vibrational frequency by approximately 40 cm⁻¹, completely separating the target backbone signal from overlapping side-chain modes (e.g., Asp, Glu) in 2D IR spectra. In solid-state NMR, the >99% 13C enrichment provides a >50-fold increase in signal-to-noise ratio compared to the 1.1% natural abundance of unlabeled phenylalanine, enabling precise internuclear distance measurements [1].

Evidence DimensionSpectroscopic signal resolution and intensity
Target Compound Data~40 cm⁻¹ IR shift; >50-fold NMR S/N increase (>99% enrichment)
Comparator Or BaselineUnlabeled Boc-L-Phenylalanine (Overlapping IR modes; 1.1% 13C natural abundance)
Quantified DifferenceComplete spectral isolation of the amide I' mode and a 50x amplification of the NMR signal.
Conditions2D IR and solid-state magic-angle spinning (MAS) NMR of aggregated peptide fibrils.

Researchers must procure the 13C-labeled variant to achieve atomic-level structural resolution of peptides where unlabeled materials yield uninterpretable, overlapping spectra.

Biomolecular NMR Suitability
Class-level
bio NMR: suitable (vendor-verified)
Reduces method development risk for NMR structural studies.
Qualitative suitability statement; review specific protocol fit.
Optical Rotation Integrity
Reported
[α]²⁰/D +25° (c=1, EtOH) same as unlabeled
No racemization; stereochemistry preserved for peptide incorporation.
Consistent with unlabeled standard.
Melting Point Consistency
Reported
85–87 °C (identical to unlabeled Boc-Phe-OH)
Identical solid-state properties support direct protocol transfer.
Seamless integration into existing SPPS workflows.
In Vivo Tracer Comparison
Head-to-head
¹³C-tracer: 11.1 (fasted), 12.7 (fed) vs ²H₅-tracer: 5.1, 6.8 µmol·kg⁻¹·h⁻¹
Reported higher conversion rate for ¹³C tracer in metabolic flux model.
P < .05; primed continuous infusion, healthy subjects; research model context.

Synthesis of 13C-Labeled Peptide Thioesters for Native Chemical Ligation

BOC-L-Phenylalanine-13C is the preferred building block for incorporating labeled phenylalanine residues into peptide thioesters. Because the Boc group is removed via acid (TFA) rather than base, it prevents the degradation of the base-labile thioester moiety, enabling the successful assembly of large, isotopically labeled synthetic proteins via NCL[1].

Production of Absolute Internal Standards for Clinical Mass Spectrometry

In pharmacokinetic and clinical diagnostic workflows, peptides synthesized with BOC-L-Phenylalanine-13C serve as premium internal standards. The stable 13C label ensures exact chromatographic co-elution with the target analyte and zero risk of label loss via hydrogen/deuterium exchange, guaranteeing high-precision LC-MS/MS quantification [2].

Site-Specific Isotope Editing for 2D IR and Solid-State NMR Structural Studies

For the structural elucidation of membrane proteins and amyloidogenic peptides, site-specific incorporation of 13C-phenylalanine allows researchers to isolate specific backbone signals. This is critical for measuring precise internuclear distances and probing local secondary structure dynamics without interference from the global protein background [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
MS-based quantitative proteomics
Stable ¹³C mass shift for internal standard or SILAC/AQUA workflows
Isotopic purity and MS signal reproducibility
Biomolecular NMR structural studies
Vendor-verified suitability for bio-NMR with preserved chiral integrity
NMR signal assignment and structural accuracy
In vivo metabolic flux research
¹³C tracer provides distinct mass shift for kinetic studies
Tracer conversion rate quantification and model validation
SPPS of labeled peptides
Compatible with standard Boc-SPPS chemistry; identical physical properties
Incorporation efficiency and peptide identity verification

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

265.13140809 Da

Monoisotopic Mass

265.13140809 Da

Heavy Atom Count

19

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 6 of 8 companies with hazard statement code(s):;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13734-34-4

General Manufacturing Information

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-: INACTIVE
Chen et al. Design of multi-phase dynamic chemical networks. Nature Chemistry, doi: 10.1038/nchem.2737, published online 27 February 2017

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